

2,5-Dibromo-3-methoxypyrazine CAS number and molecular weight

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Compound of Interest

Compound Name: **2,5-Dibromo-3-methoxypyrazine**

Cat. No.: **B1588872**

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An In-Depth Technical Guide to **2,5-Dibromo-3-methoxypyrazine** for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2,5-Dibromo-3-methoxypyrazine**, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond surface-level data to offer actionable insights into its synthesis, reactivity, and strategic application in modern organic chemistry.

Core Compound Profile and Physicochemical Properties

2,5-Dibromo-3-methoxypyrazine is a polysubstituted heteroaromatic compound featuring a pyrazine core. This structure is of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by its two bromine atoms and the electronic influence of the methoxy group.

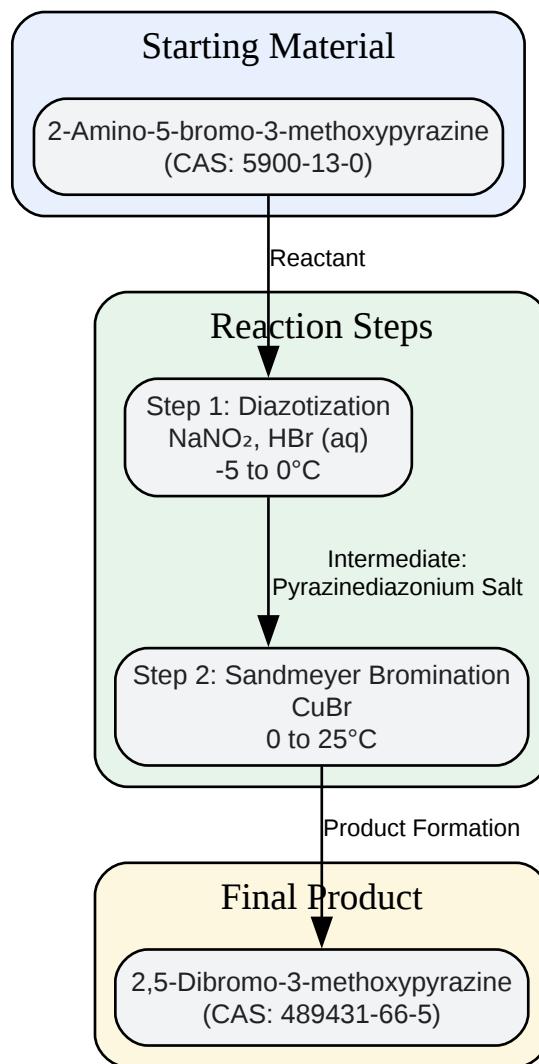
Property	Value	Source(s)
CAS Number	489431-66-5	[1] [2] [3]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂ O	[1] [2] [4] [5]
Molecular Weight	267.91 g/mol	[1] [4] [5]
IUPAC Name	2,5-Dibromo-3-methoxypyrazine	[3]
Appearance	White to off-white crystalline solid	[6]
Solubility	Moderately soluble in organic solvents like ethanol and acetone; sparingly soluble in water.	[6]
Storage Conditions	Inert atmosphere, 2-8°C	[1]

Strategic Synthesis of 2,5-Dibromo-3-methoxypyrazine

The synthesis of substituted pyrazines often involves multi-step sequences starting from more common precursors. While a specific documented synthesis for **2,5-Dibromo-3-methoxypyrazine** is not readily available in public literature, a scientifically sound and logical pathway can be proposed based on established heterocyclic chemistry principles. The following protocol is a representative, expert-derived pathway starting from the commercially available 2-amino-5-bromo-3-methoxypyrazine.

Workflow: Diazotization and Sandmeyer-type Bromination

The conversion of an amino group on a heteroaromatic ring to a bromide is a classic and reliable transformation. The Sandmeyer reaction, or a related variant, is the method of choice. The amino group is first converted to a diazonium salt under cold, acidic conditions, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt.



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Caption: Proposed synthesis workflow for **2,5-Dibromo-3-methoxypyrazine**.

Detailed Experimental Protocol

Objective: To synthesize **2,5-Dibromo-3-methoxypyrazine** from 2-amino-5-bromo-3-methoxypyrazine.

Materials:

- 2-amino-5-bromo-3-methoxypyrazine (1.0 eq)
- Hydrobromic acid (HBr, 48% aq., ~5-6 eq)

- Sodium nitrite (NaNO_2 , 1.1 eq)
- Copper(I) bromide (CuBr , 1.2 eq)
- Deionized water
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-5-bromo-3-methoxypyrazine (1.0 eq) in a 48% aqueous HBr solution. Cool the mixture to between -5°C and 0°C in an ice-salt bath.
- Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5°C. Causality Note: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
- Sandmeyer Reaction: In a separate flask, dissolve/suspend copper(I) bromide (1.2 eq) in HBr. Cool this solution to 0°C. Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Expertise Note: The slow addition controls the evolution of nitrogen gas and any exotherm.
- Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

- Purification: Combine the organic extracts and wash sequentially with deionized water, saturated NaHCO_3 solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **2,5-Dibromo-3-methoxypyrazine**.

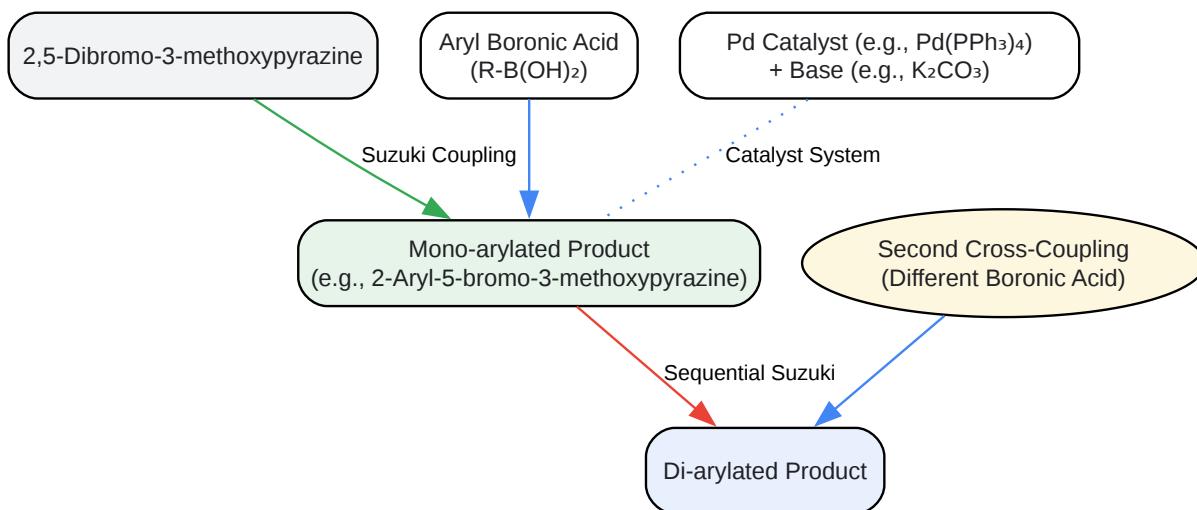
Core Reactivity and Applications in Drug Discovery

The utility of **2,5-Dibromo-3-methoxypyrazine** stems from the differential reactivity of its two bromine atoms, which allows for selective functionalization. This makes it a valuable building block for creating libraries of complex molecules in drug discovery programs.^{[7][8][9]}

Key Reaction: Palladium-Catalyzed Cross-Coupling

The bromine atoms on the pyrazine ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for constructing C-C and C-N bonds. [7]

Mechanism Insight: The pyrazine core is electron-deficient, which facilitates the oxidative addition step in the catalytic cycle of palladium cross-coupling reactions. The bromine at the 2-position is generally more reactive than the one at the 5-position due to the electronic influence of the adjacent nitrogen and methoxy groups. This allows for potential site-selective reactions.



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Caption: Workflow for sequential Suzuki cross-coupling reactions.

Protocol: Suzuki Cross-Coupling

Objective: To perform a selective mono-arylation of **2,5-Dibromo-3-methoxypyrazine**.

Materials:

- **2,5-Dibromo-3-methoxypyrazine** (1.0 eq)
- Aryl boronic acid (1.1 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture)

Procedure:

- Inert Atmosphere: To an oven-dried flask, add **2,5-Dibromo-3-methoxypyrazine**, the aryl boronic acid, the base, and the palladium catalyst.
- Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture via syringe.
- Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue by column chromatography to isolate the mono-arylated product. This product can then be used in a second, different coupling reaction if desired.^[7]

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken.

- Hazard Class: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[1][10]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves.
- GHS Statements: Signal Word: Warning. Precautionary Statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray).[1]

Conclusion

2,5-Dibromo-3-methoxypyrazine is a highly valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for controlled, sequential functionalization, making it an ideal scaffold for constructing diverse molecular architectures. For research teams engaged in the discovery of novel therapeutics or functional materials, mastering the handling and reactivity of this intermediate provides a significant strategic advantage in the rapid development of new chemical entities.

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